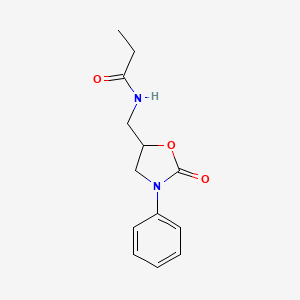

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide, also known as OPAA, is a chemical compound that has been widely used in scientific research. It belongs to the family of oxazolidinone derivatives, which have been found to possess a variety of biological activities. OPAA has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

A study by Helal et al. (2013) focused on synthesizing novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, showing significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This research highlights the potential of such compounds in treating microbial infections (Helal et al., 2013).

Anti-Inflammatory and Antimicrobial Properties

Research by Kalsi et al. (1990) demonstrated the synthesis of indolyl azetidinones, which were found to have anti-inflammatory activity. The study also compared these compounds to non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential in this domain (Kalsi et al., 1990).

Antiviral Activity

A study by Apaydın et al. (2020) explored the antiviral activity of new spirothiazolidinone derivatives against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential for these compounds in antiviral treatments (Apaydın et al., 2020).

Bioreduction and Drug Production

Tang et al. (2011) described the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to produce (S)-duloxetine, a notable antidepressant drug. This study showcases the application of such compounds in pharmaceutical synthesis (Tang et al., 2011).

Herbicidal Applications

A Chinese study synthesized N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, demonstrating moderate to excellent herbicidal activity against various weeds (杨子辉 et al., 2017).

Synthesis and Screening for Antimicrobial Activity

Gadegoni and Manda. (2013) synthesized novel indole-containing compounds with oxadiazole and triazole moieties, which were evaluated for their antimicrobial and anti-inflammatory activities, showing promise in these areas (Gadegoni & Manda., 2013).

Wirkmechanismus

Target of Action

The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide acts as a potent and selective inhibitor of FXa . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa, which allows for high potency .

Biochemical Pathways

By inhibiting FXa, N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide disrupts both the intrinsic and extrinsic pathways of the coagulation cascade . This inhibition prevents the generation of thrombin and the formation of blood clots .

Pharmacokinetics

The interaction of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide with the neutral ligand chlorothiophene in the S1 subsite allows for good oral bioavailability . This property, combined with its high potency, makes it an effective oral anticoagulant .

Result of Action

The result of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide’s action is the prevention of thrombus formation . By inhibiting FXa, the compound prevents the generation of thrombin, thereby inhibiting the formation of fibrin clots .

Action Environment

Biochemische Analyse

Biochemical Properties

This compound has been identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It interacts with FXa, inhibiting its activity and thus playing a significant role in biochemical reactions related to blood coagulation .

Cellular Effects

The inhibition of FXa by N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide can have profound effects on cellular processes. By inhibiting FXa, it can decrease the generation of thrombin, a key enzyme in blood clotting . This can influence cell signaling pathways related to coagulation and have an impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide involves binding interactions with FXa . This binding inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin . This can lead to changes in gene expression related to the coagulation pathway .

Metabolic Pathways

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is involved in the coagulation pathway, specifically in the process of converting prothrombin to thrombin . It interacts with the enzyme FXa, a key player in this pathway .

Eigenschaften

IUPAC Name |

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-12(16)14-8-11-9-15(13(17)18-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGDXESKIRGLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2636062.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B2636068.png)

![N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2636071.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2636077.png)

![4-[(Prop-2-enoylamino)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2636078.png)

![3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2636080.png)